2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide
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Overview
Description
2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide is a coordination compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a nickel(II) center coordinated with two imino groups derived from 3-fluorophenylamine and two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 3-fluorophenylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:
NiBr2+2C6H4FNH2→Ni(C6H4FN)2Br2+2HBr
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can lead to the formation of nickel(I) or nickel(0) species.
Substitution: The bromide ions can be substituted with other ligands, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like methanol or acetonitrile.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: Nickel complexes with different ligands, such as nickel(II) chloride or nickel(II) acetate.
Scientific Research Applications
2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential in cancer therapy, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide involves its interaction with molecular targets, primarily through coordination with metal centers. The compound can form stable complexes with various substrates, facilitating catalytic reactions. In biological systems, it can interact with proteins and enzymes, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-3-bromophenyl)imino]butane-nickel(II)-dibromide
Uniqueness
2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of fluorine atoms in the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-N,3-N-bis(3-fluorophenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2.2BrH.Ni/c1-11(19-15-7-3-5-13(17)9-15)12(2)20-16-8-4-6-14(18)10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMWHYDSDSRKOW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)F)C(=NC2=CC(=CC=C2)F)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2F2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333965 |
Source
|
Record name | 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561326-99-6 |
Source
|
Record name | 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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